

# IR and mass spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

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## Compound of Interest

Compound Name: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

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## An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of novel compounds is paramount for structural elucidation and quality control. This guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** (CAS Number: 71682-96-7), a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science.<sup>[1][2][3]</sup>

## Molecular Structure and Properties

- Systematic Name: **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**
- Synonyms: 2,5-Difluorobenzoylacetone nitrile<sup>[1][2]</sup>
- CAS Number: 71682-96-7<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>5</sub>F<sub>2</sub>NO<sup>[2]</sup>
- Molecular Weight: 181.14 g/mol <sup>[1][2]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is expected to exhibit characteristic absorption bands corresponding to its nitrile, ketone, and difluorophenyl moieties.

#### Expected IR Absorption Data

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
C≡N (Nitrile)	~2230	Sharp, medium intensity
C=O (Ketone)	~1690	Strong, sharp
C=C (Aromatic)	1600-1450	Medium to weak, multiple bands
C-H (Aromatic)	3100-3000	Weak to medium, multiple bands
C-F (Aryl Fluoride)	1250-1100	Strong, sharp

Note: The expected values are based on typical ranges for these functional groups and data from analogous compounds such as benzoylacetone nitrile and 2,5-difluorobenzonitrile.[\[4\]](#)[\[5\]](#)

#### Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a common method for obtaining the IR spectrum of a solid organic compound.

- **Instrument Preparation:** Ensure the ATR FT-IR spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO<sub>2</sub> and water vapor).

- **Sample Preparation:** Place a small amount of the solid **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Sample Analysis:** Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
- **Cleaning:** After analysis, clean the ATR crystal and anvil thoroughly with an appropriate solvent to remove all traces of the sample.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

### Expected Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment	Description
181	$[\text{C}_9\text{H}_5\text{F}_2\text{NO}]^+$	Molecular Ion ( $\text{M}^+$ )
153	$[\text{C}_8\text{H}_5\text{F}_2\text{O}]^+$	Loss of HCN
139	$[\text{C}_7\text{H}_3\text{F}_2\text{O}]^+$	Loss of $\text{CH}_2\text{CN}$
127	$[\text{C}_6\text{H}_3\text{F}_2]^+$	Loss of CO and HCN
111	$[\text{C}_6\text{H}_4\text{F}]^+$	Loss of HF from the difluorophenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The molecular ion peak is expected to be observed. The fragmentation of related compounds suggests that cleavage of the bonds adjacent to the carbonyl group is a likely pathway.<sup>[6][7]</sup>

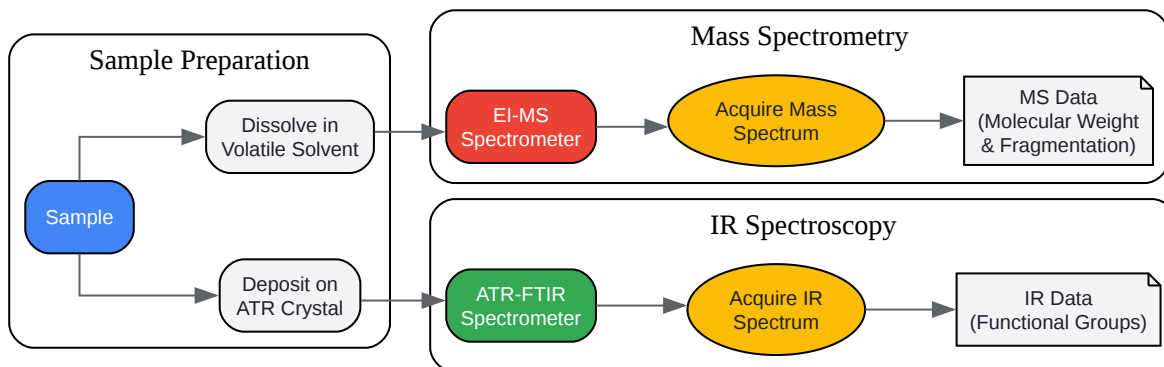
## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining the EI mass spectrum of a solid organic compound.

- **Instrument Preparation:** Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The instrument should be operating under a high vacuum.
- **Sample Preparation:** Dissolve a small amount of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[\[8\]](#)
- **Sample Introduction:** Introduce the sample into the ion source. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum region of the ion source. The probe is heated to volatilize the sample.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[9\]](#)[\[10\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.



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Caption: Experimental workflow for IR and MS analysis.

This comprehensive guide provides the foundational spectral data and methodologies necessary for the confident identification and characterization of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** in a research and development setting.

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